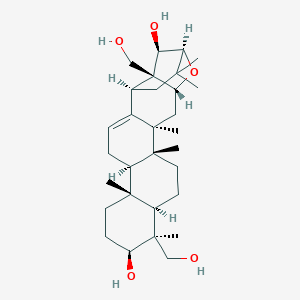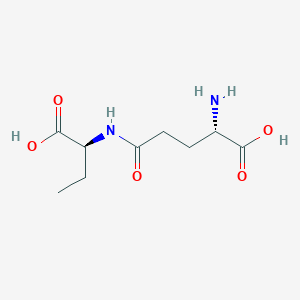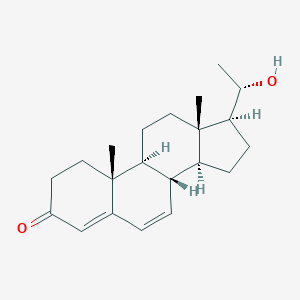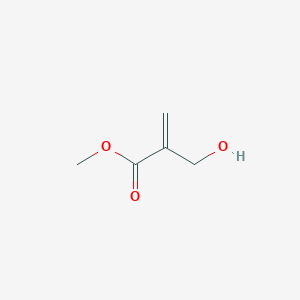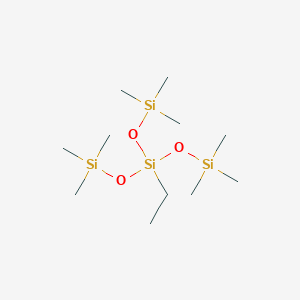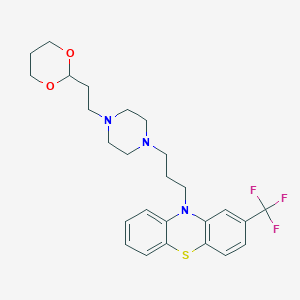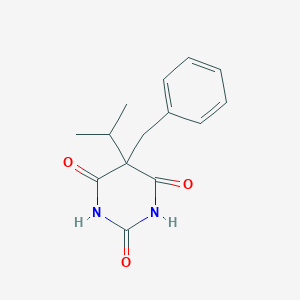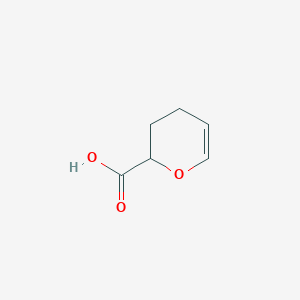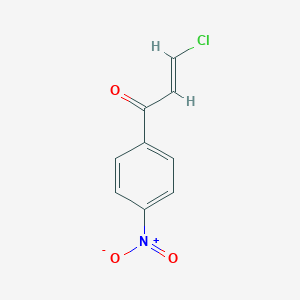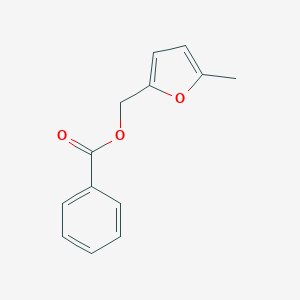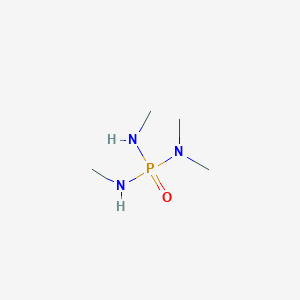
N,N,N',N''-Tetramethylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N''-Tetramethylphosphoric triamide (TMP) is a chemical compound that has been widely used in scientific research. It is a polar, aprotic solvent that is commonly used as a reaction medium for a variety of chemical reactions. TMP is a colorless, odorless liquid that is soluble in water, ethanol, and many other organic solvents. It is a versatile compound that has been used in a wide range of applications, including as a solvent, a reagent, and a reaction medium.
Mécanisme D'action
The mechanism of action of N,N,N',N''-Tetramethylphosphoric triamide is not fully understood. It is believed to act as a polar, aprotic solvent that can stabilize reactive intermediates and facilitate chemical reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been shown to form complexes with metal ions, which can affect the reactivity and selectivity of chemical reactions.
Effets Biochimiques Et Physiologiques
N,N,N',N''-Tetramethylphosphoric triamide has been shown to have low toxicity and is generally considered to be safe for use in scientific research. However, it has been shown to have some biochemical and physiological effects. N,N,N',N''-Tetramethylphosphoric triamide has been shown to affect the activity of certain enzymes, including acetylcholinesterase and cholinesterase. It has also been shown to affect the permeability of cell membranes and to have some antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,N',N''-Tetramethylphosphoric triamide has several advantages for use in scientific research. It is a polar, aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively inert and does not react with many common reagents. However, N,N,N',N''-Tetramethylphosphoric triamide also has some limitations. It is highly hygroscopic and can absorb water from the atmosphere, which can affect the outcome of some reactions. It is also relatively expensive and can be difficult to handle due to its high reactivity with water.
Orientations Futures
There are several potential future directions for research involving N,N,N',N''-Tetramethylphosphoric triamide. One area of interest is the development of new synthetic methods for N,N,N',N''-Tetramethylphosphoric triamide that are more efficient and cost-effective. Another area of interest is the use of N,N,N',N''-Tetramethylphosphoric triamide as a reaction medium for the synthesis of new materials, such as metal-organic frameworks and porous polymers. Additionally, the potential biomedical applications of N,N,N',N''-Tetramethylphosphoric triamide, such as drug delivery and tissue engineering, are an area of active research.
Méthodes De Synthèse
N,N,N',N''-Tetramethylphosphoric triamide is commonly synthesized by the reaction of phosphorus pentoxide with dimethylamine in the presence of a catalyst. The reaction produces N,N,N',N''-Tetramethylphosphoric triamide and water as byproducts. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products. The purity of the resulting N,N,N',N''-Tetramethylphosphoric triamide can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
N,N,N',N''-Tetramethylphosphoric triamide has been used in a wide range of scientific research applications. It is commonly used as a solvent for a variety of chemical reactions, including peptide synthesis, polymerization, and organometallic reactions. N,N,N',N''-Tetramethylphosphoric triamide has also been used as a reagent in the synthesis of phosphazene polymers, which have potential applications in drug delivery and tissue engineering.
Propriétés
Numéro CAS |
16853-36-4 |
|---|---|
Nom du produit |
N,N,N',N''-Tetramethylphosphoric triamide |
Formule moléculaire |
C4H14N3OP |
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
N-[dimethylamino(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C4H14N3OP/c1-5-9(8,6-2)7(3)4/h1-4H3,(H2,5,6,8) |
Clé InChI |
IQICYUQNNRAIMZ-UHFFFAOYSA-N |
SMILES |
CNP(=O)(NC)N(C)C |
SMILES canonique |
CNP(=O)(NC)N(C)C |
Autres numéros CAS |
16853-36-4 |
Synonymes |
N-(dimethylamino-methylamino-phosphoryl)methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




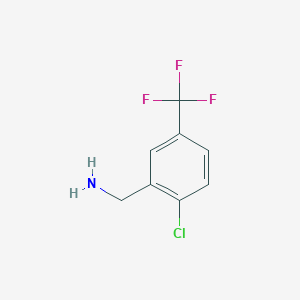
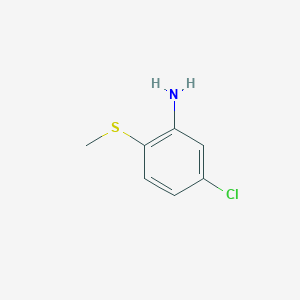
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
